Ethyl 3,6-diamino-5-cyano-4-(2,2-dimethylpropanoyl)thieno[2,3-b]pyridine-2-carboxylate
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Overview
Description
Ethyl 3,6-diamino-5-cyano-4-(2,2-dimethylpropanoyl)thieno[2,3-b]pyridine-2-carboxylate is a complex organic compound belonging to the thienopyridine class. This compound is characterized by its unique structure, which includes a thieno[2,3-b]pyridine core substituted with various functional groups such as amino, cyano, and ester groups. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3,6-diamino-5-cyano-4-(2,2-dimethylpropanoyl)thieno[2,3-b]pyridine-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of heteroaromatic amino cyano derivatives with diethyl malonate in the presence of a base such as sodium ethoxide (EtONa) . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3,6-diamino-5-cyano-4-(2,2-dimethylpropanoyl)thieno[2,3-b]pyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or cyano groups using reagents like alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, amines.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Ethyl 3,6-diamino-5-cyano-4-(2,2-dimethylpropanoyl)thieno[2,3-b]pyridine-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of Ethyl 3,6-diamino-5-cyano-4-(2,2-dimethylpropanoyl)thieno[2,3-b]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological context and application.
Comparison with Similar Compounds
Similar Compounds
- 3,6-Diamino-5-cyano-4-(4-ethoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide
- Ethyl 6-amino-4-aryl-5-cyano-1,4-dihydropyrano[2,3-c]pyrazol-3-carboxylate
Uniqueness
Ethyl 3,6-diamino-5-cyano-4-(2,2-dimethylpropanoyl)thieno[2,3-b]pyridine-2-carboxylate is unique due to its specific combination of functional groups and the thienopyridine core. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C16H18N4O3S |
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Molecular Weight |
346.4 g/mol |
IUPAC Name |
ethyl 3,6-diamino-5-cyano-4-(2,2-dimethylpropanoyl)thieno[2,3-b]pyridine-2-carboxylate |
InChI |
InChI=1S/C16H18N4O3S/c1-5-23-15(22)11-10(18)9-8(12(21)16(2,3)4)7(6-17)13(19)20-14(9)24-11/h5,18H2,1-4H3,(H2,19,20) |
InChI Key |
QQPBJHLBUGNEST-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(S1)N=C(C(=C2C(=O)C(C)(C)C)C#N)N)N |
Origin of Product |
United States |
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